molecular formula C10H18O4 B14644190 (2-Methyl-3-propanoyloxypropyl) propanoate CAS No. 54932-83-1

(2-Methyl-3-propanoyloxypropyl) propanoate

Cat. No.: B14644190
CAS No.: 54932-83-1
M. Wt: 202.25 g/mol
InChI Key: LCHSSYJMPNSABL-UHFFFAOYSA-N
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Description

(2-Methyl-3-propanoyloxypropyl) propanoate is an organic compound with the molecular formula C10H18O4 It is a propanoate ester derivative, characterized by the presence of a propanoate group attached to a 2-methyl-3-propanoyloxypropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-3-propanoyloxypropyl) propanoate typically involves esterification reactions. One common method is the reaction between 2-methyl-3-hydroxypropyl propanoate and propanoic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3-propanoyloxypropyl) propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and carboxylic acid.

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 2-Methyl-3-hydroxypropyl propanoate and propanoic acid.

    Oxidation: Various carboxylic acids or ketones.

    Reduction: 2-Methyl-3-propanoyloxypropyl alcohol.

Scientific Research Applications

(2-Methyl-3-propanoyloxypropyl) propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methyl-3-propanoyloxypropyl) propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. These metabolites may interact with enzymes or receptors, modulating various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-hydroxypropyl propanoate
  • Propanoic acid esters
  • 2-Methylpropanoic acid derivatives

Uniqueness

(2-Methyl-3-propanoyloxypropyl) propanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties

Properties

CAS No.

54932-83-1

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

(2-methyl-3-propanoyloxypropyl) propanoate

InChI

InChI=1S/C10H18O4/c1-4-9(11)13-6-8(3)7-14-10(12)5-2/h8H,4-7H2,1-3H3

InChI Key

LCHSSYJMPNSABL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC(C)COC(=O)CC

Origin of Product

United States

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